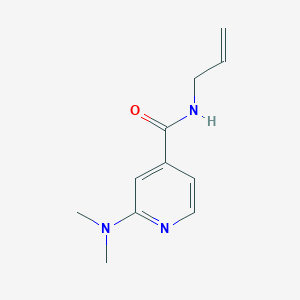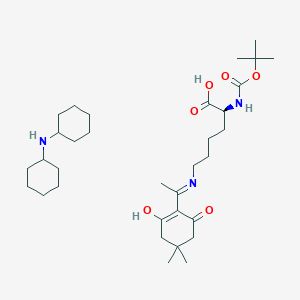
Dimethyl 2,2-di(but-2-yn-1-yl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is an organic compound with the molecular formula C13H16O4. It is a derivative of malonic acid, featuring two but-2-yn-1-yl groups attached to the central carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-di(but-2-yn-1-yl)malonate can be synthesized through the alkylation of dimethyl malonate with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process may be optimized for higher yields and purity through continuous flow techniques and advanced purification methods .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2-di(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the but-2-yn-1-yl groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to yield saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common
Major Products
Nucleophilic Substitution: Products include substituted malonates.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include saturated malonates and alcohols.
Applications De Recherche Scientifique
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is utilized in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research
Mécanisme D'action
The mechanism of action of dimethyl 2,2-di(but-2-yn-1-yl)malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation to form a resonance-stabilized enolate, which can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: A closely related compound with ethyl groups instead of methyl groups.
Dimethyl 2,2-di(prop-2-yn-1-yl)malonate: Another similar compound with prop-2-yn-1-yl groups
Uniqueness
Dimethyl 2,2-di(but-2-yn-1-yl)malonate is unique due to its specific but-2-yn-1-yl substituents, which impart distinct reactivity and properties compared to other malonate esters. This uniqueness makes it valuable in specialized synthetic applications and research .
Propriétés
Formule moléculaire |
C13H16O4 |
|---|---|
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
dimethyl 2,2-bis(but-2-ynyl)propanedioate |
InChI |
InChI=1S/C13H16O4/c1-5-7-9-13(10-8-6-2,11(14)16-3)12(15)17-4/h9-10H2,1-4H3 |
Clé InChI |
ZCPCGZQWOHHKMZ-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(CC#CC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


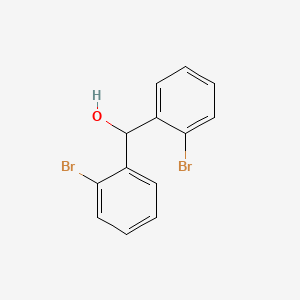
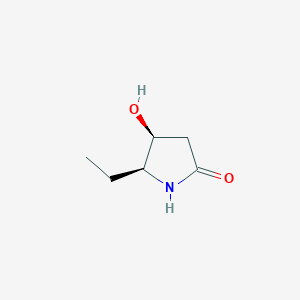
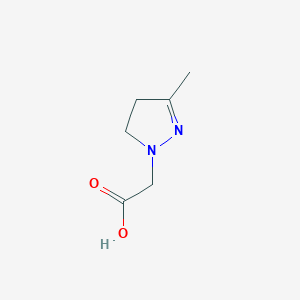
![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
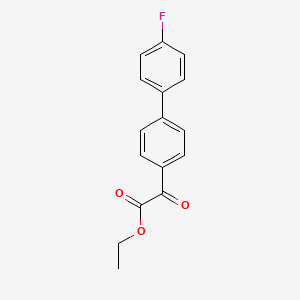


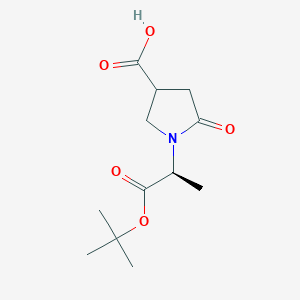
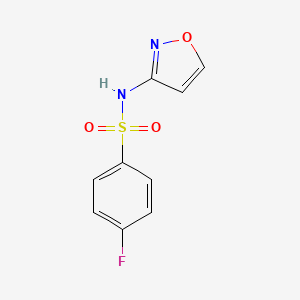
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
